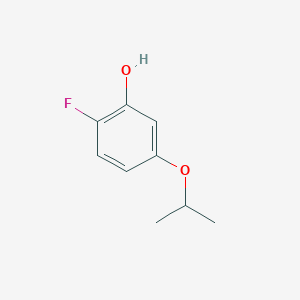

![molecular formula C17H19NO4 B2771210 Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351616-89-1](/img/structure/B2771210.png)

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound. It is related to the class of compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess diverse pharmacological properties .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzofuran ring, a spiro ring, and a methanone group .Applications De Recherche Scientifique

Synthesis and Antiproliferative Effects

The synthesis of novel benzofuran derivatives, including benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones, has been described. These compounds were evaluated for their antiproliferative activity and potential to reverse multidrug resistance in human cancer cell lines, showing significant biological interest due to their good antiproliferative and MDR reversal activities (Parekh et al., 2011).

Antimicrobial and Antioxidant Properties

Research has been conducted on benzofuran derivatives for their antimicrobial and antioxidant properties. Novel (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and evaluated for their biological properties, demonstrating significant antimicrobial and antioxidant activities. These studies suggest the potential of benzofuran derivatives in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).

Synthesis Techniques

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with specific sulfonamides has been developed. This represents a significant advance in the synthesis of spiromorpholinotetrahydropyran derivatives, highlighting a new synthetic route for such complex structures (Reddy et al., 2014).

Antioxidant, Antimicrobial, and ADMET Study

Furan and benzofuran coupled quinoline hybrids have been synthesized and analyzed for their antioxidant and antimicrobial properties, as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The study demonstrates the compounds' significant antioxidant and antimicrobial activities, indicating their potential as therapeutic agents (Rajpurohit et al., 2017).

Synthesis of Benzofuran-2-yl Carbazole Derivatives

A facile synthesis technique for benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones has been described, showcasing a novel method for creating such derivatives. This research outlines the efficient use of ultrasound-assisted reactions to produce high-yield compounds in a short time, providing a new pathway for developing benzofuran-based pharmaceuticals (Zhang et al., 2012).

Orientations Futures

The future directions for research on Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential pharmacological properties. Given the biological activities of benzofuran compounds, there is potential for these compounds to be developed into effective therapeutic drugs .

Mécanisme D'action

Target of Action

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex compound that belongs to the class of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5Benzofuran compounds in general are known to interact with various biological targets due to their versatile and unique physicochemical properties . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Biochemical Pathways

The specific biochemical pathways affected by Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5Benzofuran compounds are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .

Result of Action

The specific molecular and cellular effects of Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Propriétés

IUPAC Name |

1-benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-16(15-12-13-4-1-2-5-14(13)22-15)18-8-6-17(7-9-18)20-10-3-11-21-17/h1-2,4-5,12H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGRXWRHUHJCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771128.png)

![7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771130.png)

![3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2771131.png)

![3-(3-Methoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2771133.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2771137.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)

![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride](/img/structure/B2771143.png)

![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)